molecular formula C17H11N3O3 B5719929 N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide

Cat. No.: B5719929
M. Wt: 305.29 g/mol
InChI Key: HNDQZDSKUFOCIZ-UHFFFAOYSA-N
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Description

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a pyridine ring and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative, such as 4-bromopyridine, using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Furan Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzoxazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Research: The compound is used as a probe to study biological pathways and molecular interactions. Its unique structure allows it to bind to specific proteins and enzymes, making it useful in biochemical assays.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: The compound is explored for its potential as a drug candidate in various therapeutic areas, including infectious diseases, cancer, and neurological disorders.

Comparison with Similar Compounds

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline and 2-(benzo[d]oxazol-2-yl)phenol share the benzoxazole core structure but differ in their substituents and functional groups.

    Pyridine Derivatives: Compounds like 4-bromopyridine and 4-chloropyridine have the pyridine ring but lack the benzoxazole and furan carboxamide groups.

    Furan Carboxamide Derivatives: Compounds like furan-2-carboxamide and 5-methylfuran-2-carboxamide share the furan carboxamide group but differ in their additional substituents.

The uniqueness of this compound lies in its combination of the benzoxazole, pyridine, and furan carboxamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-16(15-2-1-9-22-15)19-12-3-4-14-13(10-12)20-17(23-14)11-5-7-18-8-6-11/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQZDSKUFOCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329752
Record name N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728400
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

431984-00-8
Record name N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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